1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14792226
Molecular Formula: C21H17ClN2O5
Molecular Weight: 412.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17ClN2O5 |
|---|---|
| Molecular Weight | 412.8 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H17ClN2O5/c1-28-18-5-3-14(22)10-16(18)24-11-13(9-19(24)25)21(27)23-15-4-6-17-12(8-15)2-7-20(26)29-17/h2-8,10,13H,9,11H2,1H3,(H,23,27) |
| Standard InChI Key | WZJMMDCDQJPIMM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
The compound 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic organic molecule that combines multiple functional groups, including a pyrrolidine ring, a coumarin moiety, and a substituted phenyl group. Such compounds are often explored for their pharmaceutical potential due to their structural complexity and ability to interact with biological targets.
Structural Features
The structure of the compound can be broken down into three key components:
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Pyrrolidine Core: The five-membered pyrrolidine ring contains a ketone group at position 5 and a carboxamide substituent at position 3.
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Substituted Phenyl Group: The phenyl ring is substituted with a chlorine atom at position 5 and a methoxy group at position 2.
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Coumarin Moiety: The N-substituent includes a coumarin (2H-chromen-2-one) group attached at position 6.
Chemical Formula
The molecular formula of the compound is , with a molecular weight of approximately 416.83 g/mol.
Synthesis
While specific synthetic pathways for this compound are not available in the search results, similar compounds are synthesized using multistep organic reactions involving:
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Formation of the Pyrrolidine Core: Cyclization reactions using amino acids or related precursors.
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Coupling Reactions: Amide bond formation between the pyrrolidine derivative and the coumarin-based acid or ester.
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Substitution on the Phenyl Ring: Introduction of chloro and methoxy groups using electrophilic aromatic substitution or directed ortho-lithiation.
Pharmaceutical Applications
Compounds with similar structures are known for their diverse biological activities:
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Antioxidant Activity: The coumarin moiety often contributes to radical scavenging properties, which can protect against oxidative stress.
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Anti-inflammatory Properties: Substituted pyrrolidines are frequently studied as inhibitors of enzymes like cyclooxygenase (COX).
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Antimicrobial Activity: Halogenated phenyl groups enhance antibacterial and antifungal properties.
Enzyme Inhibition
The structural features suggest potential as an inhibitor of enzymes such as:
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Proteases (e.g., DPP-IV)
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Kinases
These enzymes are critical in diseases such as diabetes and cancer.
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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-NMR and -NMR to determine hydrogen and carbon environments.
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Mass Spectrometry (MS)
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To confirm molecular weight.
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Infrared (IR) Spectroscopy
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To identify functional groups like amides () and ethers ().
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X-ray Crystallography
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To determine the three-dimensional structure.
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Related Compounds and Studies
Compounds with similar frameworks have been reported in literature for their wide-ranging biological activities:
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